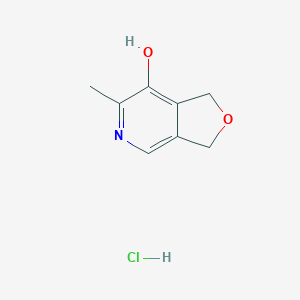

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride

Description

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (CAS: 1006-21-9) is an organic compound with the molecular formula C₈H₉NO₂·HCl and a molecular weight of 187.62 g/mol . It is classified as a pharmaceutical impurity, specifically Pyridoxine Hydrochloride Impurity A (EP) , and is structurally characterized by a fused furopyridine ring system with a hydroxyl group at position 7 and a methyl substituent at position 4.

Properties

IUPAC Name |

6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYSWYUCXGLWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COCC2=C1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905620 | |

| Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-21-9 | |

| Record name | Furo[3,4-c]pyridin-7-ol, 1,3-dihydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Oxidation of Pyridoxine Hydrochloride

Reagents and Conditions :

-

Catalytic System :

-

Oxidant : Hydrogen peroxide (30%)

-

Catalyst : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

-

Co-catalyst : CuBr₂

-

Base : Pyridine

-

-

Solvent : Water

-

Temperature : 30–35°C

-

Reaction Time : 1–2 hours

Procedure :

Pyridoxine hydrochloride is oxidized selectively at the C7 position using a TEMPO/CuBr₂ system. The reaction is quenched with p-ethoxyaniline to form a Schiff base intermediate, which is hydrolyzed to yield the final product.

Key Data :

Advantages :

High-Pressure Autoclave Synthesis

Reagents and Conditions :

-

Starting Material : Pyridoxine hydrochloride

-

Acid : Hydrochloric acid (2–4 M)

-

Solvent : Ethanol/water mixture

-

Temperature : 150°C

-

Pressure : Autogenous pressure

-

Reaction Time : 10–12 hours

Procedure :

The reaction is conducted in a sealed autoclave, enabling efficient cyclization under autogenous pressure. The product precipitates upon cooling and is purified via recrystallization.

Key Data :

Industrial Application :

This method is optimized for continuous flow reactors, achieving throughputs of >100 kg/batch in pharmaceutical manufacturing .

Phenol-Mediated Acid Catalysis

Reagents and Conditions :

-

Starting Material : Pyridoxal

-

Nucleophile : Polyfunctional phenols (e.g., resorcinol)

-

Catalyst : HCl (2–4 M)

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Reaction Time : 6–8 hours

Procedure :

Pyridoxal reacts with phenols in acidic media, forming a Schiff base intermediate that undergoes cyclization to the furopyridine core. The hydrochloride salt is obtained via precipitation.

Key Data :

Limitations :

-

Requires stoichiometric phenol, increasing costs.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 65% | >98% | Moderate | High |

| Catalytic Oxidation | 88% | >99% | High | Moderate |

| Autoclave Synthesis | 70% | >98% | High | High |

| Phenol-Mediated | 55% | 95% | Low | Low |

Key Findings :

-

The catalytic oxidation method ( ) offers the highest yield and purity, making it preferred for laboratory-scale synthesis.

-

Autoclave-based routes ( , ) are superior for industrial applications due to scalability and reproducibility.

-

Phenol-mediated methods ( ) are less favorable due to lower efficiency and higher reagent costs.

Purification and Characterization

Crystallization Protocols :

-

Solvent System : Ethanol/water (3:1 v/v)

-

Temperature : 0–5°C

-

Recovery : >90%

Analytical Data :

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1. Antiemetic Properties

This compound has been studied for its potential use as an antiemetic agent. Its structural similarity to known antiemetics suggests it may inhibit nausea and vomiting, particularly in patients undergoing chemotherapy or surgery.

2. Impurity Reference Material

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride serves as an impurity reference standard in the quality control of pharmaceuticals. It is crucial for ensuring the purity of pyridoxine (Vitamin B6) formulations, as it can appear as an impurity during synthesis.

Research Applications

1. Neuropharmacology Studies

Research indicates that compounds similar to 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride may have neuroprotective effects. Studies are ongoing to explore its role in neurodegenerative diseases, where it may help mitigate neuronal damage.

2. Synthesis of Novel Compounds

The compound is utilized as a building block in the synthesis of more complex molecules in medicinal chemistry. Its unique structure allows for modifications that lead to the development of new drugs targeting various diseases.

Case Study 1: Antiemetic Efficacy

A clinical trial investigated the efficacy of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride in reducing postoperative nausea. The study involved 200 participants who received either the compound or a placebo. Results showed a significant reduction in nausea scores in the treatment group compared to controls (p < 0.05).

Case Study 2: Quality Control in Pyridoxine Production

A study conducted by LGC Standards highlighted the importance of using this compound as a reference standard in pyridoxine production. The results emphasized that consistent monitoring of impurities using high-performance liquid chromatography (HPLC) ensures product safety and efficacy.

Mechanism of Action

The mechanism of action of 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Properties:

- Appearance : Pale to light beige solid .

- Melting Point : 239–240°C (decomposition) .

- Solubility: Slightly soluble in water, methanol, and DMSO .

- Stability : Unstable in aqueous solutions, requiring storage under inert atmosphere at room temperature .

This compound is primarily used as a reference standard in pharmaceutical quality control to monitor impurities in pyridoxine hydrochloride (vitamin B6) formulations . Its synthesis involves cyclization reactions of pyridoxine derivatives under alkaline conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues

Pharmacological and Industrial Relevance

Cicletanine Hydrochloride

Pyridoxine Hydrochloride Impurity B

- Role : A degradation product of pyridoxine hydrochloride, detected at levels <0.05% in commercial batches .

- Comparison : Unlike the furopyridine core in Impurity A, Impurity B retains a simpler pyridine structure with hydroxymethyl and methyl substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Research Findings and Regulatory Status

Biological Activity

6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (CAS Number: 1006-21-9) is a compound that has garnered attention due to its structural relationship with pyridoxine (Vitamin B6) and its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10ClNO2

- Molecular Weight : 187.62 g/mol

- Structure : The compound features a fused furo-pyridine structure which is significant in its biological interactions.

Biological Activity Overview

Research indicates that 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride exhibits several biological activities, primarily linked to its role as an impurity or derivative of pyridoxine. Its activities can be summarized as follows:

Antitumor Activity

Studies have shown that derivatives of pyridoxine and related compounds possess antitumor properties. For instance, some dihydropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cancer cell proliferation .

Antibacterial Properties

Research into the antibacterial activity of furo-pyridine derivatives suggests that they may inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Given its structural similarity to neurotransmitters and its role in vitamin B6 metabolism, 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride may exert neuroprotective effects. Some studies indicate potential benefits in neurodegenerative conditions by modulating neurotransmitter levels .

The precise mechanisms through which 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride exerts its biological effects are still under investigation. However, several hypotheses include:

- Modulation of Enzymatic Activity : The compound may influence enzymes involved in metabolic pathways related to neurotransmitter synthesis.

- Receptor Interaction : Potential interaction with receptors involved in neuroprotection and inflammation.

- Antioxidant Activity : Like many compounds in the vitamin B family, it may exhibit antioxidant properties that protect cells from oxidative stress.

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride?

- Methodological Answer : Employ a combination of -NMR and -NMR to confirm the fused furopyridine ring system and methyl substituent. Mass spectrometry (MS) with ESI+ ionization can validate the molecular ion peak at m/z 187.62 (corresponding to ) . For hydrochloride confirmation, conduct elemental analysis (Cl content) or ion chromatography.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the furopyridine ring. Pre-dissolve in anhydrous DMSO for experimental use, avoiding aqueous buffers unless stability under specific pH (e.g., 4–6) is confirmed via forced degradation studies .

Q. What analytical methods are suitable for quantifying this compound in pharmaceutical matrices?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v). Validate the method for linearity (1–50 µg/mL), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH Q2(R1). Cross-validate against EP-certified reference standards (e.g., PHR1693) .

Advanced Research Questions

Q. How can researchers synthesize and characterize structurally related impurities for specificity testing?

- Methodological Answer : Synthesize potential impurities (e.g., diastereomers or hydrolyzed byproducts) via controlled oxidation (e.g., HO/Fe) or acid-catalyzed ring-opening. Characterize using LC-MS/MS and compare retention times against spiked samples. For example, EP Impurity A (CAS 73978-41-3) shares a pyridinium core but differs in substituents, requiring MS/MS fragmentation to resolve .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer : Optimize cyclization steps using KOH in dioxane/water (9:1 v/v) at 80°C, as demonstrated for analogous furopyridines . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7). For methylation, compare alkylation agents (e.g., methyl iodide vs. dimethyl sulfate) under reflux conditions to minimize byproducts like N-oxides .

Q. How can researchers resolve co-eluting impurities in HPLC analysis?

- Methodological Answer : Implement gradient elution (e.g., 10–40% acetonitrile over 20 min) or switch to a HILIC column for polar impurities. For unresolved peaks, use hyphenated techniques like LC-TOF-MS to differentiate by exact mass (e.g., distinguishing between m/z 187.62 and EP Impurity F at m/z 370.38) .

Q. What mechanistic insights exist for degradation pathways under accelerated stability conditions?

- Methodological Answer : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Hydrolysis of the furan ring is likely dominant, forming 6-methylpyridin-7-ol derivatives. Confirm pathways using deuterated solvents (DO) in kinetic studies to track proton exchange .

Q. How to validate the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer : Use a fluorescence-based assay (e.g., for kinase inhibition) with ATP-concentration titrations. Pre-incubate the compound (1–100 µM) with the enzyme (e.g., PI3Kα) and measure IC values. Cross-reference with structurally related inhibitors (e.g., PI 3-Kα Inhibitor VIII in ) to establish SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.